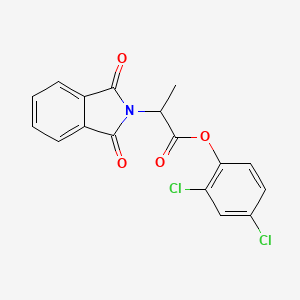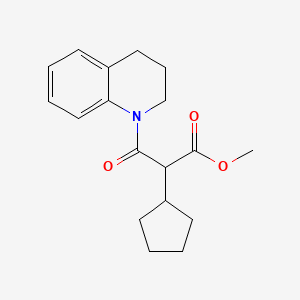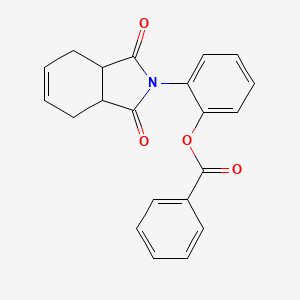
2,4-dichlorophenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
Vue d'ensemble
Description
The compound of interest, 2,4-dichlorophenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate, appears to be a complex molecule likely involved in specialized chemical applications or research. This molecule's structure suggests it might be used in fields like materials science, pharmaceutical research, or organic chemistry.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions including condensation, chlorination, and esterification. For example, the synthesis of (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate involves similar processes and could offer insights into potential synthesis pathways for the compound (Yan Shuang-hu, 2014).
Molecular Structure Analysis
The molecular structure of related compounds is typically confirmed using techniques like IR, 1H NMR, and X-ray diffraction. These methods help in understanding the spatial arrangement of atoms within the molecule and its electronic structure, which are crucial for predicting reactivity and interactions with other molecules.
Chemical Reactions and Properties
Compounds similar to the one of interest might undergo a variety of chemical reactions, such as hydrolysis, oxidative coupling, and polymerization, depending on their functional groups and external conditions. For instance, the oxidative coupling of certain compounds with palladium(II) indicates a potential pathway for complex formation and reactivity (M. El-Abadelah et al., 2018).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure can be deduced from studies on similar compounds. These properties are important for practical applications, including formulation development in pharmaceuticals and material science.
Chemical Properties Analysis
Chemical properties, including reactivity with other substances, stability under various conditions, and susceptibility to hydrolysis or other degradation processes, are essential for understanding how a compound behaves in different environments. For instance, the study on the hydrolysis of certain isomers provides insights into the chemical stability and reactivity of related compounds (E. Schacht et al., 2010).
Propriétés
IUPAC Name |
(2,4-dichlorophenyl) 2-(1,3-dioxoisoindol-2-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO4/c1-9(17(23)24-14-7-6-10(18)8-13(14)19)20-15(21)11-4-2-3-5-12(11)16(20)22/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSQVLSWAYJQEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC1=C(C=C(C=C1)Cl)Cl)N2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![benzyl {3-[(5-chloro-2-methoxyphenyl)amino]-3-oxopropyl}carbamate](/img/structure/B4011276.png)
![4-(1-phenylethyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4011292.png)

![N-(4-bromo-2,5-dimethylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide](/img/structure/B4011304.png)
![3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4011312.png)
![ethyl 4-({[1-(3-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}amino)benzoate](/img/structure/B4011321.png)

![N-(2,6-diethylphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)acetamide](/img/structure/B4011337.png)

![1-(4-chlorophenyl)-5-({[4-(4-morpholinyl)phenyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4011362.png)

![4-chloro-N-{2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}-N-methylbenzenesulfonamide](/img/structure/B4011377.png)
![N-[(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)methyl]-N-(2-ethylphenyl)acetamide](/img/structure/B4011385.png)
![1-({[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}carbonyl)propyl 2-methyl-4-quinolinecarboxylate](/img/structure/B4011390.png)